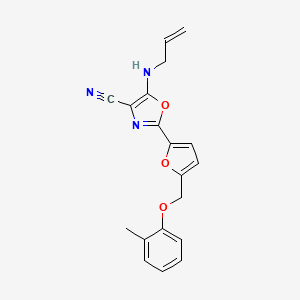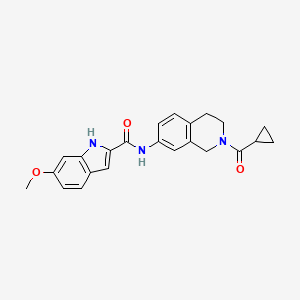
5-(Allylamino)-2-(5-((o-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Allylamino)-2-(5-((o-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique structure and properties, which make it suitable for use in many different applications. In
Wirkmechanismus
The mechanism of action of 5-(Allylamino)-2-(5-((o-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile is not well understood. However, it is believed to act as a potent inhibitor of certain enzymes and proteins, which play a crucial role in various biological processes.
Biochemical and Physiological Effects:
Studies have shown that 5-(Allylamino)-2-(5-((o-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile has a significant impact on various biochemical and physiological processes. This compound has been found to possess potent antioxidant and anti-inflammatory properties, which make it suitable for use in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 5-(Allylamino)-2-(5-((o-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile in lab experiments is its unique structure and properties, which make it suitable for use in various applications. However, the limitations of this compound include its high cost, limited availability, and potential toxicity.
Zukünftige Richtungen
There are many future directions for the research and development of 5-(Allylamino)-2-(5-((o-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile. Some of the possible directions include the development of new synthesis methods, the exploration of its potential applications in the field of medicine, and the study of its potential toxicity and environmental impact.
Conclusion:
In conclusion, 5-(Allylamino)-2-(5-((o-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile is a unique chemical compound that has gained significant attention in the scientific community. This compound has potential applications in various fields, including medicine, agriculture, and materials science. While there are limitations to its use, the future directions for research and development of this compound are promising.
Synthesemethoden
The synthesis of 5-(Allylamino)-2-(5-((o-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile involves the reaction between allylamine and 5-(bromomethyl)-2-(5-((o-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile. This reaction takes place in the presence of a catalyst and under controlled conditions to ensure high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
The unique structure and properties of 5-(Allylamino)-2-(5-((o-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile make it suitable for use in various scientific research applications. This compound has been studied extensively for its potential applications in the fields of medicine, agriculture, and materials science.
Eigenschaften
IUPAC Name |
2-[5-[(2-methylphenoxy)methyl]furan-2-yl]-5-(prop-2-enylamino)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-3-10-21-18-15(11-20)22-19(25-18)17-9-8-14(24-17)12-23-16-7-5-4-6-13(16)2/h3-9,21H,1,10,12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYJPFNXJGIMKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=CC=C(O2)C3=NC(=C(O3)NCC=C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Allylamino)-2-(5-((o-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-phenoxyacetamide](/img/structure/B2946982.png)
![[3-(1H-imidazol-1-ylmethyl)phenyl]amine dihydrochloride](/img/no-structure.png)
![(E)-5-bromo-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2946987.png)
![5-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-3-methyl-1,2-oxazole](/img/structure/B2946988.png)

![N-butyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2946991.png)
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide](/img/structure/B2946992.png)
![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2946994.png)
![methyl 2-[N-(cyanomethyl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)formamido]acetate](/img/structure/B2946995.png)
![6-(isopropylthio)-2-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2946998.png)
![1-[2-(Adamantan-1-YL)ethoxy]-3-(pyrrolidin-1-YL)propan-2-OL hydrochloride](/img/structure/B2946999.png)


![3-methoxy-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2947004.png)